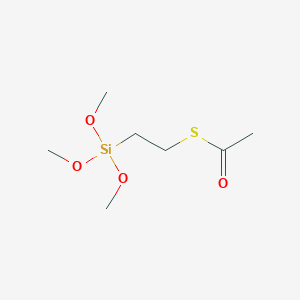
1,5-Di-tert-butyl-2,4-dichloro-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Di-tert-butyl-2,4-dichloro-3-methylbenzene, commonly known as DCPIP, is a synthetic chemical compound that has been widely used in scientific research. This compound is a redox indicator that is commonly used in biochemical and physiological experiments to measure the presence of reducing agents.
Mécanisme D'action
The mechanism of action of DCPIP involves the transfer of electrons from a reducing agent to the DCPIP molecule. When DCPIP is in its oxidized state, it is blue in color. When it is reduced, it becomes colorless. The reduction of DCPIP is a result of the transfer of electrons from the reducing agent to the DCPIP molecule.
Biochemical and Physiological Effects:
DCPIP has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is used exclusively in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using DCPIP in laboratory experiments is its high sensitivity to reducing agents. This makes it an ideal indicator for measuring antioxidant activity. However, DCPIP has some limitations. It is not specific to any one type of reducing agent and can be reduced by a variety of compounds. Additionally, DCPIP is not stable in the presence of light and can be easily degraded.
Orientations Futures
There are many potential future directions for research involving DCPIP. One area of interest is in the development of more specific redox indicators that can be used to measure the activity of specific types of antioxidants. Additionally, research could be conducted to investigate the potential use of DCPIP in the development of new drugs or therapies for the treatment of oxidative stress-related diseases. Finally, further studies could be conducted to investigate the potential environmental impact of DCPIP and other synthetic compounds.
Méthodes De Synthèse
The synthesis of DCPIP involves the reaction of 2,4-dichloro-3-methylbenzene with tert-butyl alcohol in the presence of a strong acid catalyst. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
DCPIP has been widely used in scientific research for a variety of purposes. One of the most common applications of DCPIP is in the measurement of antioxidant activity. DCPIP is a redox indicator that changes color from blue to colorless when reduced by an antioxidant. This allows researchers to measure the antioxidant capacity of a given sample.
Propriétés
Numéro CAS |
19404-57-0 |
|---|---|
Nom du produit |
1,5-Di-tert-butyl-2,4-dichloro-3-methylbenzene |
Formule moléculaire |
C15H22Cl2 |
Poids moléculaire |
273.2 g/mol |
Nom IUPAC |
1,5-ditert-butyl-2,4-dichloro-3-methylbenzene |
InChI |
InChI=1S/C15H22Cl2/c1-9-12(16)10(14(2,3)4)8-11(13(9)17)15(5,6)7/h8H,1-7H3 |
Clé InChI |
CXRPXFZFGODPFD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1Cl)C(C)(C)C)C(C)(C)C)Cl |
SMILES canonique |
CC1=C(C(=CC(=C1Cl)C(C)(C)C)C(C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-(4-boronophenoxy)phenyl]boronic Acid](/img/structure/B90971.png)











